
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole is a complex organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzyloxy and tert-butyl substituted benzene derivative, followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process . These methods allow for better control over reaction parameters and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the imidazole ring can produce imidazoline derivatives.
Aplicaciones Científicas De Investigación
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and tert-butyl groups can influence the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and coordination interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenyl glycidyl ether: Used in the paint industry and as an epoxy reactive diluent.
5,7-BIS-(4-TERT-BUTYL-BENZYLOXY)-2-PHENYL-CHROMEN-4-ONE: A compound with similar structural features used in various chemical applications.
Uniqueness
5-(4-(Benzyloxy)-3-(tert-butyl)phenyl)-1H-imidazole is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both benzyloxy and tert-butyl groups, along with the imidazole ring, allows for a wide range of chemical modifications and applications.
Propiedades
Fórmula molecular |
C20H22N2O |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
5-(3-tert-butyl-4-phenylmethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C20H22N2O/c1-20(2,3)17-11-16(18-12-21-14-22-18)9-10-19(17)23-13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3,(H,21,22) |
Clave InChI |
LPBSTLCQBHFSSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C2=CN=CN2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


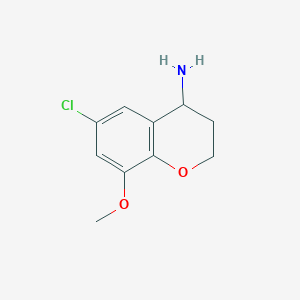
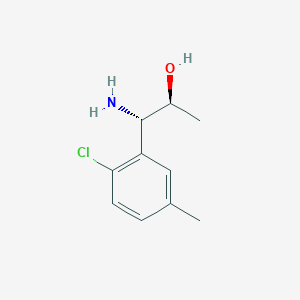
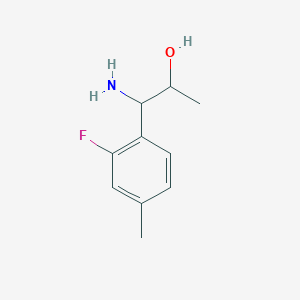
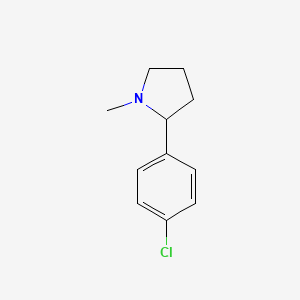
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)
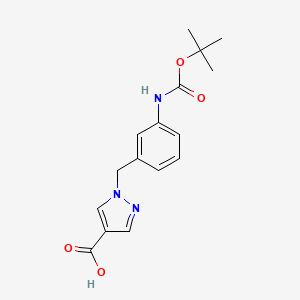
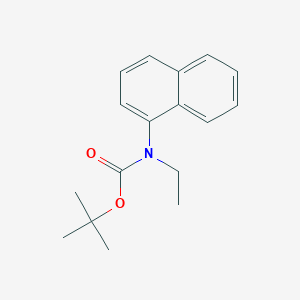
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)
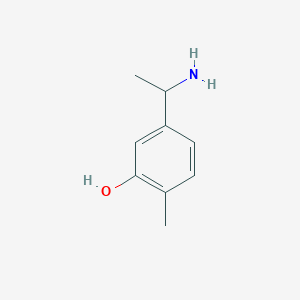
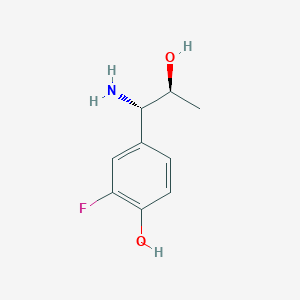
![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)
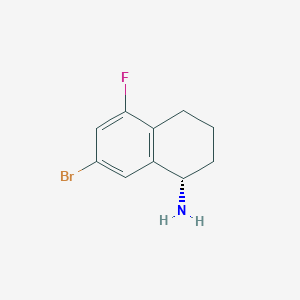
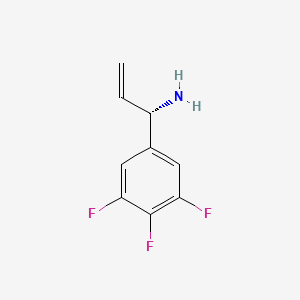
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate](/img/structure/B13052362.png)
